molecular formula C13H11NO2 B8360344 3-(4-Pyridinylmethoxy)benzaldehyde

3-(4-Pyridinylmethoxy)benzaldehyde

Cat. No. B8360344
M. Wt: 213.23 g/mol
InChI Key: BHTTVJDGSMNBDI-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

A mixture of 3-(4-pyridinylmethoxy)benzonitrile (2.5 g, 0.012 mol) in 75% formic acid (35 ml) was treated with raney nickel (2 g) and heated to reflux for 4 hours. The reaction mixture was filtered through SUPERCELL®, the filtrate was brought to a pH of 8-9 with 5N NaOH, extracted with EtOAc (3×150 ml) and the combined organic layers were dried over MgSO4, filtered and stripped. The residue was purified by column chromatography on silica gel eluting with EtOAc (100%) to afford 0.94 g (37%) of 3-(4-pyridinylmethoxy)benzaldehyde.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#N)=[CH:3][CH:2]=1.C(O)=[O:18]>[Ni]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[CH:12]=[O:18])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)COC=1C=C(C#N)C=CC1
Name
Quantity
35 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through SUPERCELL®
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with EtOAc (100%)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)COC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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